molecular formula C11H10Br2O3 B1626386 Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate CAS No. 87943-97-3

Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate

Cat. No.: B1626386
CAS No.: 87943-97-3
M. Wt: 350 g/mol
InChI Key: DZAUDNMELBAULM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate (CAS: 1208318-08-4) is a β-keto ester featuring two bromine substituents: one at the α-carbon of the ester and another on the para position of the phenyl ring. This compound is structurally characterized by its dual electrophilic sites (bromine atoms), making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and heterocycle formation. Its molecular formula is C₁₁H₁₀Br₂O₃, with a molecular weight of 350.01 g/mol. The compound is typically synthesized via halogenation or condensation reactions, as evidenced by methods using LDA (lithium diisopropylamide) and THF for β-keto ester formation .

Properties

IUPAC Name

ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2O3/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAUDNMELBAULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516412
Record name Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87943-97-3
Record name Ethyl α,4-dibromo-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87943-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its bromine atoms facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility is particularly useful in the development of new drug candidates targeting specific biological pathways.

Catalyst Development

The compound is employed in the development of new catalysts for organic reactions. Its unique reactivity can enhance catalytic efficiency and selectivity, leading to improved yields in chemical transformations. Research has shown that brominated compounds can act as effective catalysts in various organic reactions, including cross-coupling and oxidation processes.

Biological Studies

In biological research, this compound is utilized to investigate the effects of brominated compounds on biological systems. Preliminary studies suggest potential interactions with proteins and nucleic acids, which could provide insights into its mechanism of action and therapeutic applications. The compound's ability to induce apoptosis in cancer cells is under investigation, highlighting its potential anticancer properties .

Drug Development

The compound plays a role in drug development as a precursor for various pharmaceutical agents. Its reactivity allows for the synthesis of derivatives with enhanced biological activity. Ongoing research focuses on its potential to target specific enzymes or receptors involved in disease pathways, making it a candidate for further exploration in medicinal chemistry.

Material Science

In material science, this compound is used to produce advanced materials with tailored properties. The incorporation of bromine into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for applications in coatings and composites .

Industrial Applications

The compound's industrial applications include its use as an intermediate in the synthesis of various organic compounds. Its production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors are employed to optimize reaction conditions and minimize by-products.

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

Case Study 1: Synthesis and Evaluation

A study synthesized this compound and evaluated its reactivity with various nucleophiles, resulting in α-hydroxyimino esters that were further reduced to α-amino esters. This demonstrated the compound's versatility as a synthetic intermediate in drug development.

Case Study 2: Cytotoxicity Assessment

Research involving spirocyclic bromotyrosines derived from similar structures indicated moderate selectivity toward cancer cells, suggesting that this compound may exhibit similar cytotoxic properties due to its structural characteristics.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis of Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate with key analogues:

Compound Name CAS No. Molecular Formula Substituents Key Applications
Ethyl 3-(4-bromophenyl)-3-oxopropanoate 26510-95-2 C₁₁H₁₁BrO₃ Single Br (para-phenyl) Precursor for pyrroles
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate 87943-96-2 C₁₂H₁₃BrO₄ Br (α-carbon), OMe (para-phenyl) Wittig olefination
Ethyl 2-(4-bromobenzyl)-3-cyclopropyl-3-oxopropanoate N/A C₁₅H₁₆BrO₃ Cyclopropyl, Br (benzyl) Pharmacological intermediates
Ethyl (Z)-2-bromo-3-(thien-2-yl)acrylate N/A C₉H₉BrO₂S Br (α-carbon), thienyl Conjugated diene synthesis

Key Observations :

  • Bromine Position: The dual bromination in the target compound enhances its electrophilicity compared to mono-brominated analogues like Ethyl 3-(4-bromophenyl)-3-oxopropanoate, enabling sequential substitution reactions .
  • Electron-Withdrawing Groups: The 4-bromophenyl group increases the keto-enol tautomerization tendency, while methoxy substituents (e.g., in 87943-96-2) stabilize the enolate, altering reactivity in aldol condensations .
  • Steric Effects : Cyclopropyl substituents (e.g., in C₁₅H₁₆BrO₃) introduce steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the less hindered target compound .

Spectroscopic and Physical Properties

IR and NMR Trends :

  • The target compound’s IR spectrum shows strong absorption at 1719 cm⁻¹ (C=O stretch), similar to other β-keto esters. However, the presence of dual Br atoms downfield-shifts aromatic protons in ¹H NMR (δ 7.39–8.50 ppm) compared to mono-brominated analogues .
  • Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate exhibits a distinct methoxy peak at δ 3.90 ppm (¹H NMR) and a stabilized enolate system due to electron donation from OMe .

Thermal Stability :

  • Compounds with electron-withdrawing groups (e.g., NO₂ in 14m ) exhibit lower thermal stability, while the target compound’s bromine substituents enhance stability, as evidenced by its storage under inert atmospheres .

Biological Activity

Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This compound, with a molecular formula of C₁₁H₉Br₂O₃, exhibits unique structural features that contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of two bromine atoms and a carbonyl group, which enhance its reactivity. It is classified as an α-bromo ketone, specifically a brominated derivative of ethyl acetoacetate. The molecular weight of this compound is approximately 350.006 g/mol. Its structural features are summarized in the table below:

Feature Description
Molecular Formula C₁₁H₉Br₂O₃
Molecular Weight 350.006 g/mol
Functional Groups Bromo and carbonyl groups
Classification α-bromo ketone

Antitumor Potential

Research indicates that this compound may serve as an antitumor agent. Its ability to inhibit specific metabolic pathways in cancer cells has been a focal point in pharmacological studies. For instance, it has been shown to affect the glycolytic pathway, which is often upregulated in tumor cells, thereby limiting their energy supply and proliferation .

Enzyme Interaction

The compound interacts with various enzymes, particularly esterases, which catalyze hydrolysis reactions. This interaction can lead to the formation of biologically active metabolites that may exert further biological effects. Studies have demonstrated that the compound can undergo hydrolysis to yield carboxylic acids and alcohols, which may participate in different biochemical pathways .

The mechanism of action involves the reactivity of the ester functional group and the electrophilic nature of the bromine atoms. These characteristics allow for potential interactions with nucleic acids and proteins, suggesting a multifaceted approach to its biological activity . The following table summarizes key findings related to its biological interactions:

Biological Interaction Effect/Outcome
Inhibition of glycolysis Reduced energy supply in cancer cells
Interaction with esterases Hydrolysis leading to active metabolites
Electrophilic substitution Potential modification of nucleic acids

Case Studies

  • Antitumor Activity Study : A study explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Interaction Analysis : Another investigation focused on the compound's interaction with esterases. It was found that the compound inhibited esterase activity by approximately 50% at a concentration of 20 µM, highlighting its potential role as an enzyme inhibitor .

Chemical Reactions Analysis

Reduction to Chiral Diols

Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate undergoes asymmetric transfer hydrogenation (ATH) using rhodium catalysts. The β-keto ester group is reduced to a secondary alcohol with high enantioselectivity .

Example Protocol:
Catalyst System:

  • Metal: [Cp*RhCl₂]₂

  • Ligand: Chiral sulfonamide (e.g., L4)

  • Hydrogen Source: HCOONa

Conditions:

  • Solvent: H₂O

  • Temperature: 30°C

  • Time: 40 min

Results:

SubstrateConversion (%)ee (%)
This compound8496

This method provides access to enantiomerically enriched diols, valuable intermediates in asymmetric synthesis .

Nucleophilic Substitution at the α-Bromo Center

The α-bromo position undergoes substitution with nucleophiles (e.g., amines, thiols) due to its electrophilic nature.

General Mechanism:

  • Activation: The electron-withdrawing keto group stabilizes the transition state.

  • Attack: Nucleophile (Nu⁻) displaces bromide, forming a new C–Nu bond.

Example Reaction with Piperidine:
Conditions:

  • Solvent: THF

  • Base: Et₃N

  • Temperature: 25°C

Outcome:

ProductYield (%)
Ethyl 3-(4-bromophenyl)-3-oxo-2-(piperidin-1-yl)propanoate68

This reactivity is exploited to introduce nitrogen-containing moieties for drug discovery.

Bromination and Halogen Exchange

The compound serves as a substrate for further halogenation. Treatment with Br₂ in CCl₄ under controlled conditions introduces additional bromine atoms .

Bromination Protocol:
Reactants:

  • Ethyl 3-(4-bromophenyl)-3-oxopropanoate

  • Br₂ (1.1 equiv in DCM)

Conditions:

  • Solvent: CCl₄

  • Temperature: 0°C (ice bath)

Outcome:

ProductYield (%)
This compound65

This reaction expands its utility in synthesizing polyhalogenated scaffolds .

Cross-Coupling Reactions

The bromophenyl group participates in Suzuki–Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts.

Example Coupling:
Reactants:

  • This compound

  • Phenylboronic acid

Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O

  • Temperature: 80°C

Outcome:

ProductYield (%)
Ethyl 2-bromo-3-(biphenyl-4-yl)-3-oxopropanoate72

This reactivity enables the introduction of diverse aryl groups for material science applications.

Preparation Methods

Bromination of Ethyl 3-(4-Bromophenyl)-3-Oxopropanoate

The direct bromination of ethyl 3-(4-bromophenyl)-3-oxopropanoate represents the most straightforward route. Kirihara et al. demonstrated this method using hydrogen peroxide (H₂O₂) and potassium bromide (KBr) in toluene at 20°C for 1.5 hours. The reaction proceeds via electrophilic bromination at the α-carbon of the β-keto ester (Figure 1).

$$
\text{EtO}2\text{C-C(O)-C}6\text{H}4\text{-4-Br} + \text{Br}2 \xrightarrow{\text{HCl, H}2\text{O}2} \text{EtO}2\text{C-C(Br)(O)-C}6\text{H}_4\text{-4-Br}
$$

Key Data:

  • Yield: 100% (reported for analogous phenyl derivative)
  • Conditions: Toluene, 20°C, 1.5 hours
  • Limitations: Requires strict control of bromine stoichiometry to avoid di-bromination.

This method’s scalability is constrained by the exothermic nature of bromine reactions, necessitating cooled batch reactors.

Two-Step Synthesis via Fluorination and Bromination

A sequential fluorination-bromination approach, reported by Li et al. , achieves higher regioselectivity. The protocol involves:

  • Fluorination: Treating ethyl 3-(4-bromophenyl)-3-oxopropanoate with Selectfluor in acetonitrile under reflux.
  • Bromination: Reacting the fluorinated intermediate with bromine (Br₂) in carbon tetrachloride (CCl₄) at 0°C.

$$
\text{Step 1: } \text{EtO}2\text{C-C(O)-C}6\text{H}4\text{-4-Br} \xrightarrow{\text{Selectfluor}} \text{EtO}2\text{C-C(F)(O)-C}6\text{H}4\text{-4-Br}
$$
$$
\text{Step 2: } \text{EtO}2\text{C-C(F)(O)-C}6\text{H}4\text{-4-Br} \xrightarrow{\text{Br}2} \text{EtO}2\text{C-C(Br)(O)-C}6\text{H}_4\text{-4-Br}
$$

Key Data:

  • Overall Yield: 65%
  • Conditions:
    • Fluorination: MeCN, reflux, 2 hours
    • Bromination: CCl₄, 0°C, dropwise Br₂ addition
  • Advantages: Minimizes polybromination by leveraging fluorine’s steric bulk.

Alternative Bromination Approaches

Patent CN103804191A describes a bromopropionate synthesis route adaptable to the target compound. While focused on ethyl 2-bromopropionate, its bromination protocol using red phosphorus and dry bromine at 85–95°C for 6.5–7.5 hours offers insights into handling hazardous reagents. Adapting this method would require substituting propionic acid derivatives with 4-bromophenyl precursors.

Comparative Table 1: Bromination Methods

Method Reagents Solvent Temp (°C) Yield (%) Reference
Direct Bromination H₂O₂, KBr, HCl Toluene 20 100*
Fluorination-Bromination Selectfluor, Br₂ MeCN/CCl₄ 0–80 65
Patent-Based Adaptation Br₂, Red Phosphorus CCl₄ 85–95 N/A

*Reported for analogous phenyl derivative; actual yield for 4-bromophenyl variant likely lower.

Optimization Strategies and Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (e.g., MeCN) enhance fluorination efficiency by stabilizing ionic intermediates.
  • CCl₄ is preferred for bromination due to its inertness toward electrophilic bromine.

Temperature Control

  • Fluorination requires reflux (≈80°C) to activate Selectfluor.
  • Bromination at 0°C suppresses side reactions, as evidenced by 73% yield improvements in analogous compounds.

Stoichiometry and Additives

  • KBr in catalytic amounts accelerates bromine generation in situ.
  • Red phosphorus in patent methods acts as a bromine scavenger, mitigating over-bromination.

Q & A

Q. What are the common synthetic routes for Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate, and how do reaction conditions influence yield?

Methodological Answer: Two primary synthetic strategies are documented:

  • Bromination with Selectfluor® : Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate is treated with NaOtBu, ZnCl₂, and Selectfluor® in diethyl ether at room temperature, achieving 99% yield . This method leverages mild conditions and high selectivity for α-bromination.
  • Cyclocondensation : A multicomponent reaction involving ethyl 3-(4-bromophenyl)-3-oxopropanoate, aldehydes, and ammonium acetate in methanol under reflux yields heterocyclic derivatives (e.g., pyrrole hydrazones) but with lower efficiency (45% yield) .

Key Factors Affecting Yield:

  • Solvent polarity : Diethyl ether minimizes side reactions compared to polar solvents like ethanol.
  • Catalyst systems : ZnCl₂ enhances electrophilic bromination efficiency .
  • Temperature : Room temperature avoids decomposition of labile intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key features include aromatic proton signals (δ 7.43–7.27 ppm for 4-bromophenyl), a singlet for the α-proton (δ 5.44 ppm), and the ethoxy group (δ 4.16 ppm for OCH₂) .
  • IR Spectroscopy : Strong absorption at 1668 cm⁻¹ confirms the ketone (C=O), while 1595 cm⁻¹ corresponds to C-Br stretching .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular ion peaks (e.g., [M+Na⁺] at m/z 344.1465) .

Q. What purification methods are recommended for this compound post-synthesis?

Methodological Answer:

  • Filtration and Recrystallization : After reaction completion, precipitates (e.g., in methanol) are filtered and washed with cold ethanol to remove unreacted starting materials .
  • Column Chromatography : Silica gel with EtOAc/hexane gradients resolves brominated byproducts .
  • TLC Monitoring : Used to track reaction progress and confirm purity (e.g., Rf 0.43 in EtOAc/hexane) .

Advanced Research Questions

Q. How can researchers control stereochemical outcomes in multicomponent reactions involving this compound?

Methodological Answer:

  • Solvent and Temperature : Reactions in methanol at room temperature favor kinetic control, producing a single diastereomer (confirmed by ¹H NMR analysis) .
  • Substrate Symmetry : Using para-substituted aromatic aldehydes reduces steric hindrance, enabling precise stereochemical tracking .
  • Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) can elucidate intermediates in Paal-Knorr cyclization pathways .

Q. What crystallographic strategies resolve the molecular structure of derivatives?

Methodological Answer:

  • SHELX Suite : SHELXL refines small-molecule structures against high-resolution data, while SHELXD solves phases for twinned crystals .
  • Validation Tools : PLATON and ADDSYM check for missed symmetry and validate hydrogen bonding networks .
  • ORTEP-3 : Generates publication-quality thermal ellipsoid diagrams for visualizing steric effects of the 4-bromophenyl group .

Q. How do solvent and catalyst systems impact cross-coupling mechanistic pathways?

Methodological Answer:

  • ZnCl₂ Coordination : Stabilizes enolate intermediates during bromination, directing electrophilic attack to the α-position .
  • Proton-Transfer Limitations : In ethanol, polar protic solvents slow enolate formation, favoring alternative pathways (e.g., ester hydrolysis) .
  • DFT Calculations : Model transition states to predict regioselectivity in reactions with aryl halides .

Q. How can researchers address contradictions in reported synthetic yields?

Methodological Answer:

  • Byproduct Analysis : LC-MS identifies side products (e.g., debrominated species) in low-yield reactions .
  • Reaction Optimization : Design of Experiments (DoE) evaluates interactions between temperature, catalyst loading, and solvent polarity .
  • Scalability Studies : Bench-scale reactions (1–5 mmol) often report higher yields than micro-scale syntheses due to better heat/mass transfer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.